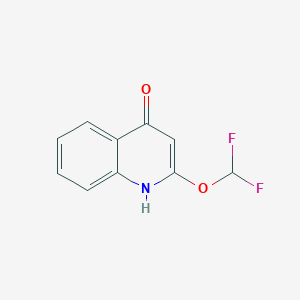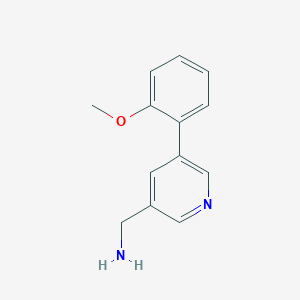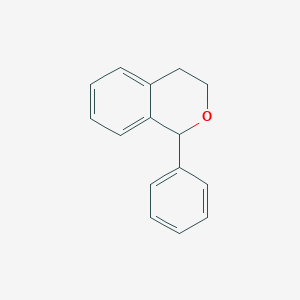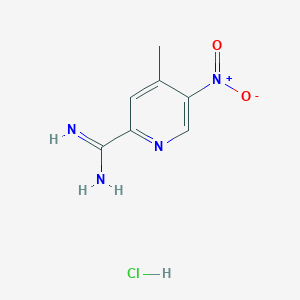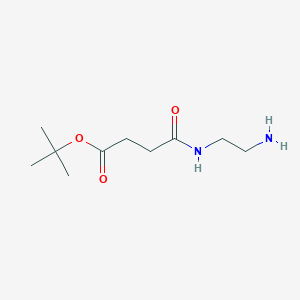
NH2-C2-amido-C2-Boc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NH2-C2-amido-C2-Boc involves the reaction of tert-butyl 4-oxobutanoate with 2-aminoethylamine. The reaction typically occurs under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. The final product is purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
NH2-C2-amido-C2-Boc undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Amidation Reactions: The compound can form amide bonds with carboxylic acids or their derivatives.
Deprotection Reactions: The tert-butyl group can be removed under acidic conditions to yield the free amine
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Amidation Reactions: Reagents include carboxylic acids, anhydrides, or esters. Conditions often involve the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Deprotection Reactions: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed
Major Products Formed
Substitution Reactions: Alkylated or acylated derivatives.
Amidation Reactions: Amide-linked products.
Deprotection Reactions: Free amine derivatives
科学的研究の応用
NH2-C2-amido-C2-Boc is widely used in scientific research, particularly in the development of PROTACs
Chemistry: Used as a linker in the synthesis of PROTACs to study protein degradation mechanisms.
Biology: Employed in cellular studies to investigate the effects of targeted protein degradation on cellular pathways.
Medicine: Potential therapeutic applications in targeting and degrading disease-related proteins.
Industry: Utilized in the development of new drugs and therapeutic agents
作用機序
NH2-C2-amido-C2-Boc functions as a linker in PROTACs, facilitating the binding of the target protein to an E3 ubiquitin ligase. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for protein turnover and regulation within cells .
類似化合物との比較
Similar Compounds
NH2-C5-NH-Boc: Another PROTAC linker used in similar applications.
NH2-C3-amido-C3-Boc: A variant with a different chain length, affecting its binding properties and efficiency.
Uniqueness
NH2-C2-amido-C2-Boc is unique due to its specific alkyl/ether composition, which provides optimal flexibility and stability in PROTAC synthesis. Its structure allows for efficient binding and degradation of target proteins, making it a valuable tool in research and therapeutic development .
特性
分子式 |
C10H20N2O3 |
|---|---|
分子量 |
216.28 g/mol |
IUPAC名 |
tert-butyl 4-(2-aminoethylamino)-4-oxobutanoate |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)5-4-8(13)12-7-6-11/h4-7,11H2,1-3H3,(H,12,13) |
InChIキー |
PINQOWFBHLVQEJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CCC(=O)NCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N-methyl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide](/img/structure/B11892123.png)


![3,6-Diethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11892149.png)



